molecular formula C25H20ClN3O4S B2946922 2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 894556-06-0

2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2946922
CAS No.: 894556-06-0
M. Wt: 493.96
InChI Key: DXLREENXPPGVFM-UHFFFAOYSA-N
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Description

This compound features a spiro[indole-3,2'-[1,3]thiazolidine] core, a 3-chlorophenyl substituent at the 3' position, and a 2-methoxyphenyl acetamide group. The 3-chlorophenyl moiety may contribute to hydrophobic interactions, while the 2-methoxyphenyl group could influence solubility and metabolic stability.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4S/c1-33-21-12-5-3-10-19(21)27-22(30)14-28-20-11-4-2-9-18(20)25(24(28)32)29(23(31)15-34-25)17-8-6-7-16(26)13-17/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLREENXPPGVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiazolidine intermediates, followed by their coupling under specific conditions. For instance, the Fischer indole synthesis can be employed to generate the indole moiety, while the thiazolidine ring can be formed via cyclization reactions involving thiourea and α-haloketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl chains, onto the aromatic rings.

Scientific Research Applications

2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiazolidine moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of molecules:

Compound Name Core Structure Key Substituents Reported Applications/Properties Reference
Target Compound Spiro[indole-3,2'-[1,3]thiazolidine] 3-Chlorophenyl, 2-methoxyphenyl acetamide Hypothesized pharmaceutical activity -
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chlorophenyl Polymer synthesis monomer
Alachlor Chloroacetamide 2,6-Diethylphenyl, methoxymethyl Herbicide
Spiro[indoline-pyrrolidinone] derivatives Spiro[indoline-pyrrolidinone] Naphthoyl, dimethylaminophenyl Anticancer, antimicrobial activities
  • Spiro Core vs. Non-Spiro Analogues: The spiro architecture in the target compound imposes steric constraints absent in linear analogues like 3-chloro-N-phenyl-phthalimide (). This rigidity may enhance metabolic stability compared to non-spiro acetamides such as alachlor (), which lacks a fused heterocyclic system.
  • Chlorophenyl Group: The 3-chlorophenyl substituent is shared with 3-chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis (). In the target compound, this group likely enhances lipophilicity, similar to its role in agrochemicals like propiconazole ().
  • Acetamide Modifications: The 2-methoxyphenyl acetamide group distinguishes the target from pesticidal chloroacetamides (e.g., alachlor, pretilachlor; ).

Analytical and Computational Comparisons

  • NMR Profiling: Regions of chemical shift variation (e.g., positions 29–36 and 39–44 in ) could help differentiate the target from spiro[indoline-pyrrolidinone] derivatives (). For example, the thiazolidine ring’s protons may exhibit distinct shifts compared to pyrrolidinone-based analogues.
  • Mass Spectrometry : Molecular networking () would cluster the target with spiro compounds based on shared parent ion fragmentation patterns (cosine score >0.8). However, the acetamide side chain and chlorophenyl group would generate unique fragment ions, enabling dereplication.
  • Computational Similarity: Tanimoto and Dice scores () would quantify structural overlap. For instance, the target may show moderate similarity (Tanimoto ~0.4–0.6) to spiro[indoline-pyrrolidinones] () but low similarity (Tanimoto <0.3) to pesticidal acetamides ().

Key Research Findings and Gaps

  • Synthesis Challenges : The spiro core’s synthesis may require advanced methods like tandem cyclization, contrasting with simpler routes for phthalimide derivatives ().
  • Unanswered Questions: No data exist on the target’s solubility, stability, or toxicity. Comparative molecular dynamics simulations () could predict its pharmacokinetic profile relative to analogues.

Biological Activity

The compound 2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic derivative with potential biological activities. Its structural components suggest possible applications in medicinal chemistry, particularly in antibacterial and anticancer domains. This article reviews the biological activities reported for this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound's complex structure includes a spiro-indole core and thiazolidine moiety, which may contribute to its biological activities. The presence of a chlorophenyl group and methoxyphenyl substituent further enhances its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for various derivatives in the same class:
    • Against S. aureus ATCC 25923: MIC = 3.90 μg/mL.
    • Against Methicillin-resistant S. aureus (MRSA): MIC = 1 μg/mL.
    • Against M. tuberculosis: Inhibition observed at concentrations as low as 10 μg/mL over extended periods .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus3.90
Compound BMRSA1.00
Compound CM. tuberculosis10.00

Antifungal Activity

The compound's antifungal properties have also been explored, particularly against Candida albicans. Some derivatives have shown moderate activity with MIC values ranging from 7.80 to 62.50 μg/mL against this pathogen .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound indicate promising results:

  • Cytotoxicity : Several derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values below 10 μM.
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis in rapidly dividing cells, with specific targeting of pathways involved in cell proliferation and survival .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
Compound DA549 (lung cancer)<10
Compound EHeLa (cervical cancer)<10

Case Studies

A study focusing on the synthesis of biologically active molecules highlighted the effectiveness of similar compounds in inhibiting bacterial growth and cancer cell proliferation. The research utilized molecular docking techniques to predict binding affinities to key bacterial enzymes and cancer-related targets .

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